1-(Trifluoromethyl)cyclopropane-1-carboximidamide
CAS No.:
Cat. No.: VC17864423
Molecular Formula: C5H7F3N2
Molecular Weight: 152.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7F3N2 |
|---|---|
| Molecular Weight | 152.12 g/mol |
| IUPAC Name | 1-(trifluoromethyl)cyclopropane-1-carboximidamide |
| Standard InChI | InChI=1S/C5H7F3N2/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H3,9,10) |
| Standard InChI Key | JCNUYZCPMBKVEH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C(=N)N)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Comparative Properties of Related Fluorinated Cyclopropanes
Reactivity and Chemical Transformations
The compound participates in reactions typical of amidines and fluorinated cyclopropanes:
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Nucleophilic Substitution: The amidine group reacts with electrophiles (e.g., alkyl halides) to form substituted guanidines.
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Ring-Opening Reactions: Strain relief in the cyclopropane ring enables addition reactions with electrophiles or dienophiles.
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Hydrolysis: Under acidic conditions, the carboximidamide may hydrolyze to the corresponding carboxylic acid .
Related Fluorinated Cyclopropane Derivatives
Derivatives such as the carboxylic acid (CAS 277756-46-4) and methyl ester (CAS 208242-25-5) serve as precursors or analogs in synthetic workflows . The carboxylic acid derivative, for instance, exhibits a melting point of 86–90°C (discrepant reports note 182–184°C , possibly due to polymorphism) and is used in peptide coupling reactions .
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